

The Discovery and Isolation of Methanophenazine: A Technical Guide

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Compound of Interest

Compound Name: Methanophenazine

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Abstract

Methanophenazine, a unique 2-hydroxyphenazine derivative with a polyisoprenoid side chain, is a critical electron carrier in the membrane-bound electron transport chain of certain methanogenic archaea, such as *Methanosarcina mazei* Gö1. Its discovery was a significant step in understanding the bioenergetics of methanogenesis, particularly in organisms lacking traditional quinones. This guide provides an in-depth overview of the discovery, isolation, and characterization of **methanophenazine**, including detailed experimental protocols, quantitative data, and a depiction of its role in cellular signaling pathways.

Discovery and Significance

Methanophenazine was first isolated and characterized from the lyophilized membranes of the methanogenic archaeon *Methanosarcina mazei* Gö1.^{[1][2][3]} This discovery was pivotal as it identified a novel, hydrophobic, redox-active cofactor functioning as an electron carrier in a system previously thought to lack such components.^[1] **Methanophenazine** is the first identified phenazine derivative from archaea and plays a crucial role in the membrane-bound electron transport, linking the oxidation of substrates to the reduction of the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).^{[1][4]}

Physicochemical and Spectroscopic Properties

Methanophenazine is a yellow, oily substance that is highly hydrophobic and soluble in organic solvents like petroleum ether and isopentane.[1] Its structure consists of a 2-hydroxyphenazine moiety linked via an ether bridge to a C25 polyisoprenoid side chain.[1][2]

Table 1: Physicochemical and Mass Spectrometry Data for Methanophenazine

Property	Value	Source
Molecular Formula	C37H50N2O	[1]
Molecular Mass (Da)	538	[1][2][3]
Experimental Mass (EI-HRMS)	538.3930	[1]
Theoretical Mass	538.3923	[1]
Major Mass Spec Fragments (m/z)	470, 402, 334, 265 (sequential loss of isoprene units)	[1]
Yield from <i>M. mazei</i> Gö1	1 mg from 10 g (dry weight) of cells	[1]
Concentration in Cells	186 nmol/g (dry weight)	[1]

Table 2: UV-Vis Spectroscopic Data for Methanophenazine

Form	Wavelength (nm)	Characteristics	Source
Oxidized	250, 365	Absorption maxima	[1]
300, 330, 400	Shoulders	[1]	
Reduced	250, 295, 500	New or increased absorption maxima	[1]
365	Becomes a shoulder	[1]	
Extinction Coefficient (425 nm)	2.3 mM ⁻¹ cm ⁻¹	[1]	

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and characterization of **methanophenazine**.^[1]

Isolation of Methanophenazine from Methanosarcina mazei Gö1

This protocol details the extraction and purification of **methanophenazine** from cell membranes.

- Cell Lysis and Membrane Preparation:
 - Harvest *M. mazei* Gö1 cells and resuspend in a suitable buffer.
 - Lyse the cells using a French press or other appropriate method.
 - Centrifuge the lysate at a low speed to remove cell debris.
 - Pellet the membranes from the supernatant by ultracentrifugation.
 - Wash the membrane pellet to remove soluble components.
- Lyophilization and Extraction:
 - Lyophilize the washed membrane pellet overnight to remove all water.
 - Extract the dried membranes five times with 25 ml of isooctane. Ensure the solvent is deoxygenated by evacuating and flushing with nitrogen before use.
- Purification by High-Performance Liquid Chromatography (HPLC):
 - Combine the isooctane extracts and concentrate under reduced pressure.
 - Perform preparative HPLC using a Kontrosorb 10 SIL column (10 by 250 mm, 10 μ m).
 - Use a mobile phase gradient of cyclohexane (A) and ethyl acetate (B) at a flow rate of 4 ml/min.

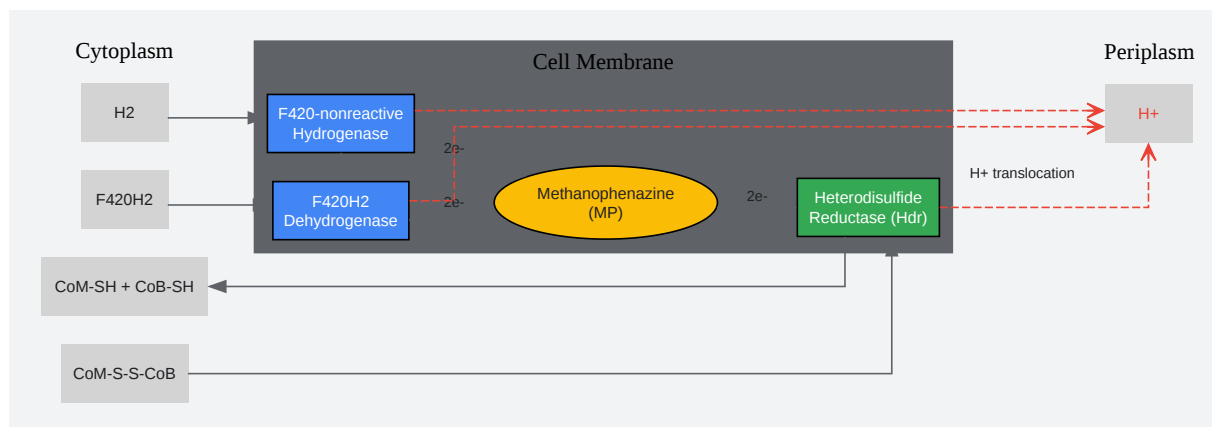
- The gradient profile is as follows: 5% B at 0 min, increasing to 30% B at 15 min, and 100% B at 22 min.
- Monitor the elution at 260 nm.
- Collect the fraction corresponding to **methanophenazine**.

Spectroscopic Analysis

- UV-Vis Spectroscopy:
 - Dissolve the purified **methanophenazine** in a 1:1 (vol/vol) solution of acetic acid and ethanol to a final concentration of 7 μ M.
 - Record the spectrum of the oxidized form from 200 to 600 nm.
 - To obtain the reduced form, add a few crystals of platinum(IV) oxide and incubate under a hydrogen atmosphere for 1.5 hours.
 - Record the spectrum of the reduced form.
- NMR Spectroscopy:
 - Dissolve the purified **methanophenazine** in deuterated benzene (C_6D_6) or deuterated methanol (CD_3OD).
 - Record 1H , ^{13}C , and $^1H, ^1H$ shift-correlated NMR spectra on a suitable NMR instrument (e.g., Varian VRX 500).

Role in the Electron Transport Chain

Methanophenazine functions as a crucial electron shuttle in the cell membrane of *Methanosarcina mazei* Gö1. It accepts electrons from two primary donors: an F420-nonreactive hydrogenase and an F420H₂ dehydrogenase. The reduced **methanophenazine** then donates these electrons to the membrane-bound heterodisulfide reductase, which catalyzes the final step in the methanogenic energy conservation pathway: the reduction of CoM-S-S-CoB. This electron transport is coupled to the generation of a proton motive force, which drives ATP synthesis.

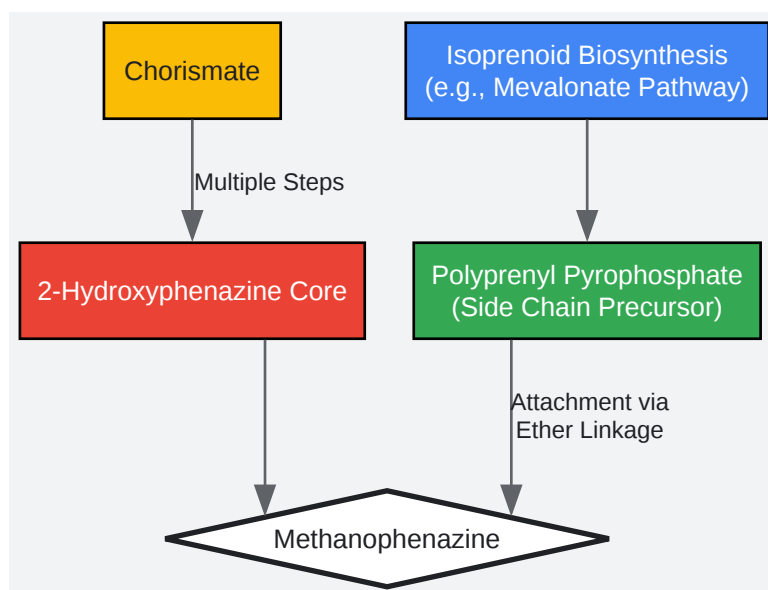


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Caption: Electron transport chain in *M. mazei* Gö1 involving **methanophenazine**.

Biosynthesis Pathway

While the complete biosynthesis pathway of **methanophenazine** has not been fully elucidated, it is known that the polyisoprenoid side chain is synthesized through the mevalonate or a similar isoprenoid biosynthesis pathway. The phenazine core is likely synthesized from chorismate, a common precursor for aromatic compounds. The final step would involve the attachment of the polyisoprenoid side chain to the 2-hydroxyphenazine core via an ether linkage.



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Caption: Proposed biosynthetic pathway of **methanophenazine**.

Conclusion

The discovery and characterization of **methanophenazine** have significantly advanced our understanding of the metabolic diversity and energy conservation mechanisms in methanogenic archaea. Its unique structure and function as a membrane-bound electron carrier highlight the novel biochemical strategies evolved by these organisms to thrive in anaerobic environments. Further research into its biosynthesis and the regulation of its expression could open new avenues for manipulating methanogenesis for biotechnological applications and provide novel targets for antimicrobial drug development against methanogens.

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